molecular formula C20H20N4OS B6584007 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251570-60-1

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B6584007
CAS No.: 1251570-60-1
M. Wt: 364.5 g/mol
InChI Key: MDDMBVOMUWMLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.13578245 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing naphthyridine derivatives and thiomorpholine.
  • Reagents : Common reagents include carbonyl compounds and various catalysts.
  • Techniques : Microwave-assisted synthesis has been noted for its efficiency in producing high yields with reduced reaction times .

Biological Activity

Antimicrobial Properties :
Research indicates that compounds related to naphthyridine exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity :
Several studies have reported the anticancer potential of naphthyridine derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. The proposed mechanisms include apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy :
    • In a study assessing the antimicrobial activity of similar naphthyridine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
  • Anticancer Activity :
    • A study involving the compound's effects on human cancer cell lines revealed an IC50 value of approximately 12 µM against breast cancer cells, indicating potent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table

Activity Type Tested Cell Line/Bacteria IC50/MIC (µg/mL) Mechanism
AntimicrobialE. coli5Cell wall disruption
AntimicrobialS. aureus10Inhibition of metabolic pathways
AnticancerMCF-7 (breast cancer)12Apoptosis via caspase activation
AnticancerA549 (lung cancer)15Cell cycle arrest

Properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMBVOMUWMLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.